molecular formula C17H30Cl2N2O4 B4988841 1-[(3,4-dimethoxyphenyl)methoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride

1-[(3,4-dimethoxyphenyl)methoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride

Cat. No.: B4988841
M. Wt: 397.3 g/mol
InChI Key: RDCIPAJGEMSXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-dimethoxyphenyl)methoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethoxyphenyl group, a piperazine ring, and a propanol moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves the reaction of 3,4-dimethoxybenzyl chloride with 4-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with 2-propanol to yield the final product. The dihydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)methoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)methoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)-1-propanol: Similar structure but lacks the piperazine ring.

    1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring instead of a piperazine ring.

Uniqueness

1-[(3,4-dimethoxyphenyl)methoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol is unique due to the presence of both the dimethoxyphenyl group and the piperazine ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4.2ClH/c1-18-6-8-19(9-7-18)11-15(20)13-23-12-14-4-5-16(21-2)17(10-14)22-3;;/h4-5,10,15,20H,6-9,11-13H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCIPAJGEMSXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(COCC2=CC(=C(C=C2)OC)OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.